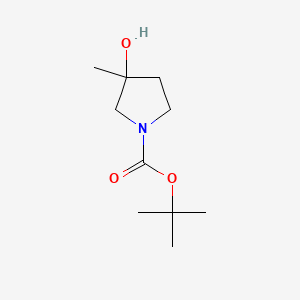

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJNVGRFDRSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629180 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412278-02-5 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a proposed synthetic route, and reference spectroscopic data, compiled from various scientific sources.

Core Compound Information

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses. The hydroxyl and methyl groups at the 3-position introduce a chiral center, making it a valuable building block for the synthesis of complex stereospecific molecules.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 412278-02-5 | ChemScene |

| Molecular Formula | C₁₀H₁₉NO₃ | ChemScene |

| Molecular Weight | 201.26 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | ChemScene |

| logP | 1.3782 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be definitively identified through extensive searches, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions found in the literature for similar substituted pyrrolidines.

A common and effective method for the synthesis of tertiary alcohols on a cyclic amine scaffold involves the reaction of a ketone precursor with an organometallic reagent, such as a Grignard reagent. In this proposed pathway, the starting material would be the commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate.

Proposed Synthesis Workflow

The proposed synthesis involves a single key step: the nucleophilic addition of a methyl group to the ketone functionality of the starting material.

Caption: Proposed Grignard reaction for the synthesis.

Detailed Hypothetical Experimental Protocol

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (solution in a suitable ether solvent)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and molar equivalents of reagents, would need to be optimized for this particular substrate.

Spectroscopic Data (Reference)

| Spectroscopic Data (Reference for similar compounds) | Expected Peaks/Signals |

| ¹H NMR (in CDCl₃) | * ~1.45 ppm (s, 9H): tert-butyl protons. * ~1.5-2.5 ppm (m, 4H): Pyrrolidine ring protons. * ~1.3 ppm (s, 3H): Methyl protons at C3. * ~3.0-3.6 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen. * Broad singlet: Hydroxyl proton (position can vary). |

| ¹³C NMR (in CDCl₃) | * ~28.5 ppm: tert-butyl methyl carbons. * ~80.0 ppm: tert-butyl quaternary carbon. * ~155.0 ppm: Carbonyl carbon of the Boc group. * ~25-40 ppm: Pyrrolidine ring carbons. * ~45-55 ppm: Pyrrolidine ring carbons adjacent to nitrogen. * ~70 ppm: Quaternary carbon at C3 bearing the hydroxyl and methyl groups. |

| FT-IR (film, cm⁻¹) | * ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group. * ~2970 cm⁻¹: C-H stretches of the alkyl groups. * ~1690 cm⁻¹: C=O stretch of the Boc carbonyl group. * ~1170 cm⁻¹: C-O stretch. |

| Mass Spectrometry (ESI-TOF) | * Expected [M+H]⁺: 202.1438 * Expected [M+Na]⁺: 224.1257 |

Applications in Research and Drug Development

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the substituted pyrrolidine scaffold is of significant interest in medicinal chemistry. The introduction of a tertiary alcohol provides a handle for further functionalization and can influence the molecule's polarity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.

Below is a diagram illustrating the logical relationship of how similar functionalized pyrrolidine cores are utilized in the drug discovery process.

Caption: The drug discovery pipeline utilizing novel scaffolds.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its structural features, including the protected nitrogen, the chiral center, and the tertiary alcohol, offer multiple avenues for the creation of diverse and complex molecules. While detailed experimental and biological data for this specific compound are sparse in the public domain, this guide provides a foundational understanding based on its chemical properties and the context of similar compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in various scientific applications.

An In-depth Technical Guide on the Structure Elucidation of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the structure elucidation of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. This pyrrolidine derivative is a valuable building block in medicinal chemistry, and its precise characterization is crucial for its application in the synthesis of novel pharmaceutical compounds. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester[1]

-

CAS Number: 412278-02-5[1]

-

Molecular Formula: C₁₀H₁₉NO₃[1]

-

Molecular Weight: 201.26 g/mol [1]

-

SMILES: CC(C)(C)OC(=O)N1CCC(C)(O)C1[1]

The structure consists of a pyrrolidine ring substituted with a hydroxyl group and a methyl group at the C3 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Spectroscopic Data Summary

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including (R/S)-N-Boc-3-pyrrolidinol and other N-Boc protected pyrrolidine derivatives.[2][3]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data in CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~ 1.46 | s | 9H |

| C3-CH₃ | ~ 1.30 | s | 3H |

| C4-H₂ | ~ 1.80 - 2.00 | m | 2H |

| C2-H₂ | ~ 3.30 - 3.50 | m | 2H |

| C5-H₂ | ~ 3.50 - 3.70 | m | 2H |

| OH | ~ 2.50 (broad) | s | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ) ppm |

| C (CH₃)₃ (Boc) | ~ 28.5 |

| C3-C H₃ | ~ 25.0 |

| C4 | ~ 40.0 |

| C5 | ~ 45.0 |

| C2 | ~ 55.0 |

| C3 | ~ 70.0 |

| C (CH₃)₃ (Boc) | ~ 80.0 |

| C=O (Boc) | ~ 155.0 |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted ATR-FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad, Strong | O-H stretch (hydroxyl group) |

| ~ 2975, 2870 | Strong | C-H stretch (alkyl) |

| ~ 1690 | Strong | C=O stretch (Boc-carbamate) |

| ~ 1470, 1365 | Medium | C-H bend (alkyl) |

| ~ 1160 | Strong | C-O stretch (Boc-carbamate) |

| ~ 1120 | Medium | C-O stretch (tertiary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this compound.

Table 4: Predicted ESI-MS Data

| m/z | Predicted Identity |

| 202.14 | [M+H]⁺ (Protonated molecule) |

| 184.13 | [M+H - H₂O]⁺ (Loss of water) |

| 146.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 102.08 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

-

Objective: To identify the key functional groups.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The resulting spectrum is typically presented in terms of transmittance or absorbance.

-

-

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Parameters:

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3-4 kV

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

Mass range: m/z 50-500

-

-

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the ions detected.

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Caption: Logical pathway for NMR data interpretation leading to structure confirmation.

References

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, also known as 1-Boc-3-hydroxy-3-methylpyrrolidine, is a heterocyclic organic compound that holds significant interest for the pharmaceutical and chemical industries. Its rigid pyrrolidine scaffold, combined with a tertiary alcohol and a Boc-protected amine, makes it a valuable chiral building block in the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom. The tertiary hydroxyl group offers a site for various chemical modifications, making this compound a versatile intermediate in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | ChemScene[1] |

| Molecular Weight | 201.26 g/mol | ChemScene[1] |

| CAS Number | 412278-02-5 | ChemScene[1] |

| Appearance | Solid | Inferred from related compounds |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | ChemScene[1] |

| logP | 1.3782 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

| Storage | Room temperature | ChemScene[1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is based on a closely related structure and may serve as a reference.

¹H-NMR (500 MHz, CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Pyrrolidine CH |

| 3.73 – 3.63 | m | 2H | Pyrrolidine CH₂ |

| 3.40 – 3.26 | m | 2H | Pyrrolidine CH₂ |

| 1.99 – 1.73 | m | 4H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | Boc (C(CH₃)₃) |

| 1.45 | s | 3H | C(OH)CH₃ |

¹³C-NMR (126 MHz, CDCl₃):

| Chemical Shift (δ ppm) | Assignment |

| 155.0 | C=O (Boc) |

| 79.3 | O-C(CH₃)₃ (Boc) |

| ~70.0 | C-OH (quaternary) |

| 56.9 | Pyrrolidine CH₂ |

| 46.4 | Pyrrolidine CH₂ |

| 31.0 | Pyrrolidine CH₂ |

| 28.7 | C(CH₃)₃ (Boc) |

| ~25.0 | C(OH)CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3428 | Broad | O-H stretch (tertiary alcohol) |

| ~2971, 2872 | Strong | C-H stretch (aliphatic) |

| ~1692 | Strong | C=O stretch (Boc carbamate) |

| ~1397, 1366 | Medium | C-H bend (tert-butyl) |

| ~1169 | Strong | C-O stretch |

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound is typically achieved through the addition of a methyl organometallic reagent to a protected 3-pyrrolidinone precursor.

Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (Precursor)

The synthesis of the ketone precursor is a critical first step.

Figure 1: Synthesis of the precursor N-Boc-3-pyrrolidinone.

Methodology:

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 - 2.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as a solid.

Synthesis of this compound

This protocol describes the addition of a methyl group to the ketone precursor using a Grignard reagent.

Figure 2: Synthesis via Grignard reaction.

Methodology:

-

Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methylmagnesium bromide (or methylmagnesium chloride, ~1.1-1.5 eq) in THF or diethyl ether via a syringe, while maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Stability

The chemical behavior of this compound is dictated by its three main functional components: the Boc-protected amine, the tertiary alcohol, and the pyrrolidine ring.

-

N-Boc Group: The tert-butoxycarbonyl group is stable under a wide range of non-acidic conditions, including basic, reductive, and oxidative reactions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine.[2] This allows for subsequent derivatization at the nitrogen atom. The Boc group can also exhibit reduced stability at elevated temperatures, especially in the presence of even weak acids.[2]

-

Tertiary Alcohol: The tertiary hydroxyl group is a key site for functionalization. It can undergo reactions such as O-alkylation, O-acylation, and dehydration. The reactivity of the tertiary alcohol is generally lower than that of primary or secondary alcohols due to steric hindrance.

-

Stability: The compound should be stored at room temperature.[1] Stability studies for related Boc-protected compounds are typically conducted under various stress conditions, including high temperature, high humidity, and light exposure, to determine degradation pathways and establish a shelf life.[][]

Figure 3: Reactivity pathway of the N-Boc group.

Applications in Drug Development

Pyrrolidine-containing compounds are prevalent in medicinal chemistry due to their ability to serve as rigid scaffolds that can present substituents in well-defined spatial orientations, leading to high-affinity interactions with biological targets. This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules.

-

Kinase Inhibitors: The pyrrolidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group can be used as a handle to introduce functionalities that interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

-

Other Therapeutic Areas: Chiral pyrrolidine derivatives are also utilized in the development of drugs for neurological disorders and as antagonists for various receptors.[5]

The synthesis of novel drug candidates often involves a multi-step process where the Boc-protected pyrrolidine core is elaborated through a series of chemical transformations.

Figure 4: General workflow in drug synthesis.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and development. Its well-defined stereochemistry and orthogonal protecting group strategy allow for the controlled synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and synthetic methodologies to aid researchers in its effective utilization. Further investigation into its specific biological activities and applications in targeted therapies is warranted.

References

The Advent of a Key Chiral Building Block: A Technical Guide to (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Introduction

(S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with a stereodefined tertiary alcohol, makes it a crucial intermediate for the synthesis of complex biologically active molecules. This technical guide delves into the core principles behind the discovery and synthesis of this important compound, providing detailed experimental methodologies and insights for researchers, scientists, and drug development professionals. While a singular "discovery" paper is not readily identifiable, its emergence is rooted in the broader development of stereoselective synthetic methods for highly functionalized pyrrolidine derivatives.

Core Synthetic Strategies

The synthesis of enantiomerically pure compounds like (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate relies on two primary strategies: chiral pool synthesis and asymmetric synthesis.

-

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates. For the synthesis of the target molecule, (S)-malic acid or (S)-proline derivatives are logical starting points. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

Asymmetric Synthesis: This strategy involves the creation of the chiral center during the synthesis from a prochiral precursor. This is often achieved using chiral catalysts or reagents that favor the formation of one enantiomer over the other.

This guide will focus on a plausible and widely applicable chiral pool approach for the synthesis of (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

Illustrative Synthetic Pathway: A Chiral Pool Approach

A logical and efficient route to (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can be envisioned starting from a suitable chiral precursor. The following workflow outlines a key transformation in such a synthesis.

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocols

The following is a representative experimental protocol for the key Grignard addition step to an N-Boc protected pyrrolidinone, a likely intermediate in the synthesis of the target molecule.

Synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Racemic for General Protocol Illustration)

-

Materials:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Methylmagnesium bromide solution (1.2 eq) is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

-

To achieve the desired (S)-stereochemistry, a stereoselective method would be employed, such as using a chiral starting material or a chiral catalyst in a similar transformation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chiral 3-hydroxy-3-substituted pyrrolidine derivatives based on literature precedents for analogous reactions.

| Parameter | Value |

| Starting Material | Chiral N-Boc-pyrrolidinone |

| Reagent | Methylmagnesium bromide |

| Yield | 75-90% |

| Enantiomeric Excess | >98% |

| Purity (post-chromatography) | >99% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to room temperature |

Logical Relationships in Stereoselective Synthesis

The success of a chiral synthesis hinges on the precise control of stereochemistry. The following diagram illustrates the logical flow for achieving the desired (S)-enantiomer.

Caption: Logic diagram for achieving the desired (S)-enantiomer.

Conclusion

While the specific historical "discovery" of (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate may not be documented in a single seminal publication, its importance as a chiral building block is undeniable. The synthetic strategies outlined in this guide, based on well-established principles of stereoselective synthesis, provide a robust framework for its preparation. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for the efficient and enantioselective synthesis of novel therapeutics. The continued development of innovative synthetic routes to such chiral building blocks will undoubtedly accelerate the discovery of new and improved medicines.

In-depth Technical Guide: (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Core Overview

(R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral heterocyclic organic compound. As a derivative of pyrrolidine, a five-membered nitrogen-containing ring, it possesses a tertiary alcohol and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances its solubility in organic solvents and its stability, making it a versatile building block in medicinal chemistry and drug development. The chirality at the C3 position, bearing the hydroxyl and methyl groups, is crucial for its application in the synthesis of stereospecific pharmaceuticals.

Chemical and Physical Properties

Precise quantitative data for the (R)-enantiomer is not available. The following table summarizes the known properties of the racemic mixture, tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.

| Property | Value |

| CAS Number | 412278-02-5 (racemic) |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the enantioselective synthesis of (R)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is not documented in readily accessible scientific literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

A plausible synthetic route would involve the addition of a methyl organometallic reagent, such as methylmagnesium bromide (Grignard reagent) or methyllithium, to a protected pyrrolidin-3-one precursor. The stereoselectivity of this reaction to yield the desired (R)-enantiomer would be the critical challenge, likely requiring the use of a chiral auxiliary or a chiral catalyst.

Conceptual Experimental Workflow:

Technical Guide: tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

CAS Number: 412278-02-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a tertiary alcohol and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable chiral building block for the synthesis of complex bioactive molecules.[1] The presence of a stereocenter at the 3-position allows for the introduction of chirality, a crucial aspect in the development of stereospecific pharmaceuticals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 412278-02-5 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonym(s) | 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [2] |

| Purity | ≥95% | [2] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the ketone functionality of tert-butyl 3-oxopyrrolidine-1-carboxylate.

Experimental Protocol: Grignard Reaction

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (or other methylmagnesium halide)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous diethyl ether under an inert atmosphere of nitrogen.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs.

Role as a Chiral Building Block

The chiral nature of this compound is pivotal in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the C3 position can be leveraged to control the stereochemistry of subsequent synthetic transformations, leading to the desired stereoisomer of the final drug candidate. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Use in the Synthesis of Bioactive Molecules

The hydroxyl group and the Boc-protected nitrogen atom provide two key functional handles for further chemical modifications. The hydroxyl group can be derivatized or replaced to introduce new functionalities, while the Boc group can be easily removed under acidic conditions to liberate the secondary amine for subsequent reactions such as amidation or alkylation.

An illustrative application is its use as a precursor in the synthesis of novel enzyme inhibitors or receptor modulators. The pyrrolidine core can mimic the structure of natural amino acids like proline, allowing it to interact with the active sites of enzymes or the binding pockets of receptors.

Reaction Pathways

Caption: Potential reaction pathways for drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and stereochemically defined molecules. Its straightforward synthesis and the presence of orthogonal protecting groups make it an attractive starting material for drug discovery programs. The information provided in this technical guide is intended to assist researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides illustrative experimental protocols for its synthesis and purification. Furthermore, this guide explores its significance as a versatile intermediate in the development of novel therapeutics, supported by examples of its application and the biological relevance of the pyrrolidine scaffold.

Chemical Identity and Physicochemical Properties

This compound is a chiral synthetic compound featuring a pyrrolidine ring, a tertiary alcohol, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances the molecule's stability and lipophilicity, making it a valuable intermediate in multi-step organic syntheses.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 412278-02-5 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Topological Polar Surface Area | 49.77 Ų | [1] |

| logP | 1.3782 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, data for structurally similar compounds, such as tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and other Boc-protected pyrrolidines, can provide expected spectral features.

Expected Spectroscopic Characteristics:

-

¹H NMR: Resonances for the tert-butyl protons would appear as a sharp singlet around 1.4-1.5 ppm. The methyl protons on the pyrrolidine ring would likely be a singlet between 1.2-1.5 ppm. The pyrrolidine ring protons would exhibit complex multiplets in the 1.5-4.0 ppm region. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the Boc group is expected around 154-156 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The carbons of the pyrrolidine ring would resonate in the range of 20-70 ppm.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A strong band around 1680-1700 cm⁻¹ would correspond to the C=O stretch of the carbamate. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more likely, peaks corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis and Purification Protocols

The synthesis of this compound typically involves the protection of the pyrrolidine nitrogen followed by the introduction of the hydroxyl and methyl groups. Below is an illustrative, generalized synthesis protocol based on common organic chemistry transformations for similar molecules.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from tert-butyl 3-oxopyrrolidine-1-carboxylate.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butyl 3-oxopyrrolidine-1-carboxylate dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Procedure:

-

Column Preparation: A glass column is packed with silica gel in a slurry of a non-polar solvent (e.g., hexanes).

-

Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexanes. The polarity of the solvent system is gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

-

Final Concentration: The solvent is removed from the combined pure fractions under reduced pressure to afford the purified this compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, five-membered ring system provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for further functionalization, while the methyl group can influence the compound's conformation and binding affinity to target proteins.

Table 2: Potential Therapeutic Areas for Pyrrolidine Derivatives

| Therapeutic Area | Target Class | Reference |

| Neurological Disorders | Ion Channels, Receptors | [2] |

| Diabetes | Enzyme Inhibitors (α-amylase, α-glucosidase) | [3] |

| Cancer | Kinase Inhibitors | [3] |

| Infectious Diseases | Enzyme Inhibitors | [4] |

Role as an Intermediate in Pharmaceutical Synthesis

While specific examples detailing the use of this compound as an intermediate for a marketed drug are not prevalent in the public domain, its structural motifs are found in various investigational compounds. For instance, substituted pyrrolidines are key components of inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for diabetes and T-type calcium channels for neuropathic pain.[2]

Illustrative Signaling Pathway Involvement of Pyrrolidine-Based Inhibitors

The following diagram illustrates a generalized signaling pathway that can be modulated by inhibitors containing a pyrrolidine scaffold, such as kinase inhibitors in cancer therapy.

Caption: Generalized kinase signaling pathway targeted by pyrrolidine-based inhibitors.

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery and development. Its unique structural features, including a chiral pyrrolidine core, a functionalizable hydroxyl group, and a stabilizing Boc protecting group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. Further research into its applications is likely to uncover novel therapeutic agents across various disease areas.

References

- 1. Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | C10H19NO3 | CID 14491997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-3-(hydroxymethyl)pyrrolidine | 114214-69-6 | Benchchem [benchchem.com]

- 4. tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 5237175 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document outlines the primary synthetic routes to the racemic compound and explores established strategies for obtaining its enantiomerically pure forms, including asymmetric synthesis and chiral resolution. Detailed experimental protocols, drawn from analogous transformations, are provided alongside structured data tables and workflow diagrams to support research and development efforts.

Introduction

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The introduction of stereocenters onto this ring system significantly influences biological activity, making stereocontrolled synthesis a critical aspect of drug discovery. This compound possesses a quaternary chiral center at the C3 position. The presence of both a hydroxyl and a methyl group at this stereocenter makes it a versatile intermediate for creating complex molecular architectures. The individual enantiomers, (R)- and (S)-tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, serve as crucial starting materials for the synthesis of targeted therapeutics, where specific stereochemistry is often essential for efficacy and safety.

Synthesis of Racemic this compound

The most direct and common method for synthesizing the racemic form of the title compound is through the nucleophilic addition of a methyl organometallic reagent to the commercially available precursor, N-Boc-3-pyrrolidinone. This reaction, typically a Grignard reaction, proceeds efficiently to form the tertiary alcohol.

Experimental Protocol: Grignard Addition to N-Boc-3-pyrrolidinone

-

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A dry, round-bottom flask under an inert nitrogen atmosphere is charged with N-Boc-3-pyrrolidinone (1.0 eq) and dissolved in anhydrous THF.

-

The solution is cooled to 0 °C using an ice bath.

-

Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The resulting mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield racemic this compound as a solid or oil.

-

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have established it as a cornerstone in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cell cycle progression and signaling pathways that are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrrolidine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Spirooxindole-pyrrolidine | 3-NO2-substituted 43c | HepG2 | 5.00 ± 0.66 | Cisplatin | 9.00 ± 0.76 |

| MCF-7 | 4.00 ± 0.29 | Cisplatin | 9.00 ± 0.29 | ||

| HCT-116 | 2.80 ± 0.20 | Cisplatin | - | ||

| 2,4-dichlorophenyl-substituted 43a | HepG2 | 0.85 ± 0.20 | Cisplatin | 9.00 ± 0.76 | |

| 4-bromophenyl-substituted 43b | HepG2 | 0.80 ± 0.10 | Cisplatin | 9.00 ± 0.76 | |

| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 |

| Copper complex 37b | SW480 | 3.7 ± 0.1 | Cisplatin | 3.5 ± 0.3 | |

| Pyrrolidinone-hydrazone | Derivatives | PPC-1 (Prostate) | 2.5–20.2 | - | - |

| IGR39 (Melanoma) | 2.5–20.2 | - | - | ||

| Pyrrolidine-containing CXCR4 antagonist | Compound 26 | - | 79 nM (binding affinity) | - | - |

| - | 0.25 nM (calcium flux inhibition) | - | - |

Key Signaling Pathways in Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ERBB receptor tyrosine kinase superfamily.[3] Its signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[4] Pyrrolidine derivatives have been developed as EGFR inhibitors, typically as small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular catalytic kinase domain.[3] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades like the Ras-RAF-MAPK and PI3K/Akt pathways.[5]

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition.[6] In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.[6] Pyrrolidine derivatives have been investigated as CDK2 inhibitors, aiming to arrest the cell cycle and halt tumor growth. These inhibitors typically function by blocking the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which is crucial for the progression from G1 to S phase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the pyrrolidine derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Antimicrobial Activity

Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, providing a degree of selectivity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative(s) | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Pyrrolidine-thiazole | Compound 51a | Bacillus cereus | 21.70 ± 0.36 | Gentamicin | 22.65 ± 0.21 |

| Staphylococcus aureus | 30.53 ± 0.42 | Gentamicin | 22.17 ± 0.47 | ||

| Fused bicyclic pyrrolidine | Compound 15c | Acinetobacter baumannii | 62.5 | Ampicillin | 125 |

| Sulfonylamino pyrrolidine | Compound 38 | Staphylococcus aureus | 3.11 | Cefaclor | - |

| Escherichia coli | 6.58 | Cefaclor | - | ||

| Pseudomonas aeruginosa | 5.82 | Cefaclor | - | ||

| Pyrrolidine-2,3-diones | Dimer 30 | Staphylococcus aureus (MSSA) | 8-16 | - | - |

| Dimer 30 | Staphylococcus aureus (MRSA) | 8-16 | - | - | |

| Pyrrolidine dithiocarbamate | PDTC | Porphyromonas gingivalis | - | - | - |

| Actinobacillus actinomycetemcomitans | - | - | - | ||

| Staphylococcus aureus | - | - | - | ||

| Escherichia coli | - | - | - |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism of action for some antibacterial pyrrolidine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the uncoiling and separation of bacterial DNA, leading to cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

-

Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[8]

-

Disk Placement: Aseptically place paper disks impregnated with a known concentration of the pyrrolidine derivative onto the surface of the agar.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC.

This method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the pyrrolidine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion test.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[11]

-

Controls: Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[9]

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown significant promise in the treatment of various Central Nervous System (CNS) disorders. Their ability to modulate the activity of key neuronal targets, such as ion channels and neurotransmitter receptors, makes them valuable candidates for the development of novel neurotherapeutics.

Quantitative CNS Activity Data

The following table highlights the activity of selected pyrrolidine derivatives on CNS targets.

| Compound Class | Specific Derivative(s) | CNS Target | Activity |

| Pyrrolidine derivatives | Compound 5e | Neuronal Sodium Channels | Potent Blocker |

| 3-Pyrrolidine-indole derivatives | - | Serotonin 5-HT2A Receptors | Agonists/Partial Agonists |

Key Signaling Pathways in CNS Activity

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[12] In conditions such as epilepsy and neuropathic pain, these channels can become hyperexcitable.[13] Pyrrolidine derivatives that act as sodium channel blockers can stabilize the inactive state of these channels, thereby reducing neuronal firing and alleviating symptoms.[14]

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in the regulation of mood, cognition, and other physiological processes.[15][16] The diverse family of serotonin receptors presents numerous targets for therapeutic intervention in psychiatric disorders. Pyrrolidine derivatives have been developed as selective agonists or antagonists for specific serotonin receptor subtypes, such as the 5-HT2A receptor, which is implicated in conditions like depression and psychosis.[17]

References

- 1. asm.org [asm.org]

- 2. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. researchgate.net [researchgate.net]

- 12. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. Distinct impacts of sodium channel blockers on the strength–duration properties of human motor cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Roles of Serotonin in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Protected Pyrrolidinols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected pyrrolidinols are a critical class of chiral building blocks extensively utilized in medicinal chemistry and organic synthesis. Their rigid pyrrolidine core, combined with a strategically positioned hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, renders them highly valuable for the asymmetric synthesis of a wide array of complex molecules, most notably pharmaceuticals.[1] The five-membered pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of bioactive compounds.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and applications of Boc-protected pyrrolidinols, with a particular focus on their role in drug development. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application in a research setting.

Physicochemical and Spectroscopic Data

The tert-butyloxycarbonyl (Boc) group is a bulky protecting group that prevents the secondary amine of the pyrrolidinol from engaging in unwanted reactions, while allowing for chemical modifications at the hydroxyl group.[1] This orthogonal protection is a key feature that synthetic chemists leverage in multi-step syntheses.[3] The properties of the most common isomers, (R)-(-)-N-Boc-3-pyrrolidinol and (S)-(+)-N-Boc-3-pyrrolidinol, are summarized below.

Physicochemical Properties

| Property | (R)-(-)-N-Boc-3-pyrrolidinol | (S)-(+)-N-Boc-3-pyrrolidinol |

| Molecular Formula | C₉H₁₇NO₃[3] | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol [3] | 187.24 g/mol |

| Appearance | White to off-white solid[3] | Solid |

| Melting Point | 62-65 °C[3] | 60-64 °C |

| Optical Activity | [α]²⁰/D −26±1, c = 1 in methanol[3] | [α]20/D +26°, c = 1% in methanol |

| CAS Number | 109431-87-0[3] | 101469-92-5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of Boc-protected pyrrolidinols.[4] The following tables summarize the key spectroscopic data for N-Boc-3-pyrrolidinol. It is important to note that in an achiral solvent, the NMR spectra of enantiomers are identical.[5]

¹H NMR Data (500 MHz, CDCl₃) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.79 – 3.71 | m | H-3 |

| 3.58 – 3.46 | m | H-5 |

| 3.40 – 3.31 | m | H-2a |

| 3.31 – 3.23 | m | H-2b |

| 1.97 – 1.85 | m | H-4a |

| 1.88 – 1.69 | m | H-4b |

| 1.46 | s | Boc (C(CH₃)₃) |

¹³C NMR Data (126 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 154.7 | C=O (Boc) |

| 79.5 | C(CH₃)₃ (Boc) |

| 70.1 | C-3 |

| 54.2 | C-5 |

| 44.1 | C-2 |

| 34.8 | C-4 |

| 28.6 | C(CH₃)₃ (Boc) |

FT-IR Data (film, cm⁻¹) [4]

| Wavenumber (cm⁻¹) | Assignment |

| 3410 | O-H stretch |

| 2975, 2878 | C-H stretch |

| 1685 | C=O stretch (Boc) |

| 1418 | C-N stretch |

| 1165 | C-O stretch |

Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 188.12 | [M+H]⁺ |

| 132.08 | [M-tBu+H]⁺ |

| 88.07 | [M-Boc+H]⁺ |

Synthesis of Boc-Protected Pyrrolidinols

The most common method for the synthesis of N-Boc-pyrrolidinols involves the protection of the pyrrolidinol nitrogen with di-tert-butyl dicarbonate (Boc₂O).[6] This reaction is typically carried out under mild conditions and results in high yields.[6]

Experimental Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol details the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol.

Materials:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of pyrrolidinol).

-

Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

References

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (C₁₀H₁₉NO₃), a substituted pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its relevance as a chiral building block in the development of novel therapeutics. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogs to provide a broader context for its potential applications and characteristics.

Introduction

Pyrrolidine scaffolds are integral components of a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The substitution pattern on the pyrrolidine ring is crucial in determining the molecule's interaction with biological targets. This compound, featuring a tertiary alcohol and a Boc-protected amine, represents a valuable chiral intermediate for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and allows for controlled deprotection under specific conditions, making it a versatile tool in multi-step syntheses.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively available in the public domain. The following table summarizes its fundamental molecular attributes and computed data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| CAS Number | 412278-02-5 | [1] |

| Synonyms | 3-Hydroxy-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.3782 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

Reaction Scheme:

tert-butyl 3-oxopyrrolidine-1-carboxylate + CH₃MgBr → this compound

Materials and Equipment:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with tert-butyl 3-oxopyrrolidine-1-carboxylate dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of the ketone via a dropping funnel. The addition rate should be controlled to maintain a low reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in the ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not widely published. For structurally similar compounds lacking the 3-methyl group, such as tert-butyl 3-hydroxypyrrolidine-1-carboxylate, characteristic IR spectral peaks would include a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch from the Boc group (around 1690 cm⁻¹). In the ¹H NMR spectrum, the tert-butyl group would appear as a singlet at approximately 1.4 ppm, with other signals corresponding to the pyrrolidine ring protons. For the target molecule, an additional singlet corresponding to the methyl group at the 3-position would be expected.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in numerous bioactive molecules. The pyrrolidine ring system is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of complex drug candidates, where stereochemistry is critical for therapeutic efficacy and safety.

The general workflow for utilizing such a chiral building block in a drug discovery program is illustrated in the diagram below.

Caption: A generalized workflow for the use of a chiral building block in drug discovery.

Conclusion

This compound is a chiral synthetic intermediate with significant potential in the field of medicinal chemistry. While detailed experimental and biological data for this specific molecule remain scarce, its structural features suggest its utility as a precursor for a variety of complex, biologically active molecules. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References